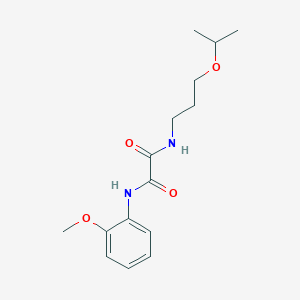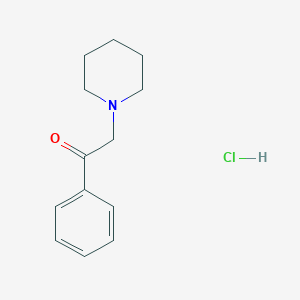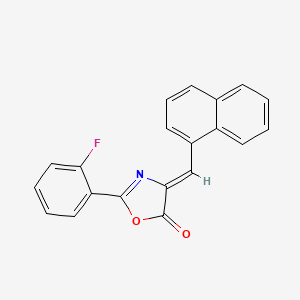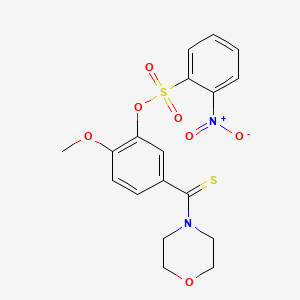
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, which is a naturally occurring endocannabinoid in the body. Anandamide is known to have analgesic and anti-inflammatory effects, and FAAH inhibitors like A-836,339 can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide in the body. By inhibiting FAAH, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can increase the levels of anandamide, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to increase the levels of anandamide in the body, which can lead to potential therapeutic effects. Anandamide is known to have analgesic and anti-inflammatory effects, and it also plays a role in regulating mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that it is a selective FAAH inhibitor, meaning that it specifically targets FAAH without affecting other enzymes. This can help researchers better understand the role of FAAH in various conditions. However, one limitation of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide is that it may not fully replicate the effects of endocannabinoids in the body, as it only targets one specific pathway.
Direcciones Futuras
There are several potential future directions for research on N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide. One area of interest is its potential therapeutic effects in pain and inflammation. Further studies are needed to determine the optimal dosing and administration of N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide for these conditions. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may have potential therapeutic effects in other conditions, such as anxiety and depression, and further studies are needed to explore these potential benefits. Finally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may also be studied in combination with other drugs or therapies to enhance its effects.
Métodos De Síntesis
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 3-bromopropyl isopropyl ether, followed by the reaction with ethanediamine. The resulting product is then purified through column chromatography to obtain N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and inflammation. In preclinical studies, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(2)21-10-6-9-16-14(18)15(19)17-12-7-4-5-8-13(12)20-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCZEGFWSDGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)

![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)